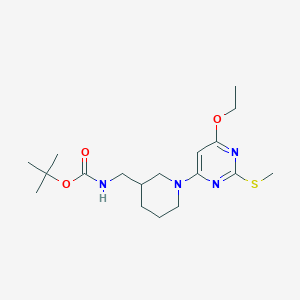
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as AP-PA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
Research has demonstrated the potential of various azetidine derivatives, including compounds related to N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, in antimicrobial and anticancer applications. For instance, the study by Anwer et al. (2018) explored the synthesis of new pyridine derivatives, evaluating their antimicrobial and cytotoxic activities, highlighting the potential of such compounds in treating bacterial infections and cancer. Similarly, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities, which may offer therapeutic benefits in cancer treatment and inflammation management.
Synthesis and Evaluation of Heterocyclic Compounds
The synthesis and pharmaceutical evaluation of heterocyclic compounds, including azetidinone derivatives, have been extensively studied. Gad-Elkareem et al. (2011) focused on synthesizing thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, assessing their antimicrobial activities. This research underscores the importance of heterocyclic chemistry in developing new therapeutic agents. Thomas et al. (2016) also demonstrated the potential antidepressant and nootropic effects of Schiff’s bases and 2-azetidinones, suggesting the role of such compounds in CNS-related disorders.
Antiprotozoal and Antiviral Applications
The exploration of pyridine derivatives extends to antiprotozoal and antiviral applications as well. Ismail et al. (2004) investigated imidazo[1,2-a]pyridines for their antiprotozoal properties, showing promise against pathogens like T. b. rhodesiense and P. falciparum. Gomha et al. (2016) synthesized novel pyrazolyl pyrazolines, evaluating their antiviral activity against herpes virus, which indicates the broad spectrum of biological activities exhibited by pyridine derivatives.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15(27)17-8-5-9-19(10-17)25-22(28)18-12-26(13-18)21-11-20(23-14-24-21)16-6-3-2-4-7-16/h2-11,14,18H,12-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKUIYSYIVRNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-difluorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)methanesulfonamide](/img/structure/B2655879.png)


![3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2655883.png)

![2-Fluoro-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2655886.png)
![1-(Azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2655888.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2655891.png)



![N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2655898.png)